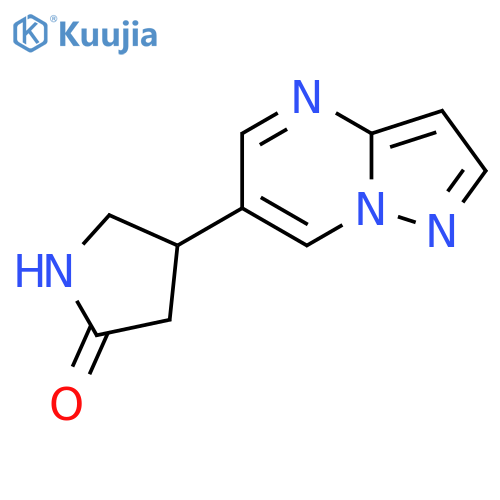

Cas no 2228961-00-8 (4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one)

2228961-00-8 structure

商品名:4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one

4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one

- 4-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidin-2-one

- 2228961-00-8

- EN300-1737441

-

- インチ: 1S/C10H10N4O/c15-10-3-7(4-12-10)8-5-11-9-1-2-13-14(9)6-8/h1-2,5-7H,3-4H2,(H,12,15)

- InChIKey: HCIBMAMSQQHWBZ-UHFFFAOYSA-N

- ほほえんだ: O=C1CC(C2C=NC3=CC=NN3C=2)CN1

計算された属性

- せいみつぶんしりょう: 202.08546096g/mol

- どういたいしつりょう: 202.08546096g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.6

4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1737441-5.0g |

4-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidin-2-one |

2228961-00-8 | 5g |

$4102.0 | 2023-06-04 | ||

| Enamine | EN300-1737441-0.05g |

4-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidin-2-one |

2228961-00-8 | 0.05g |

$1188.0 | 2023-09-20 | ||

| Enamine | EN300-1737441-0.5g |

4-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidin-2-one |

2228961-00-8 | 0.5g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1737441-2.5g |

4-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidin-2-one |

2228961-00-8 | 2.5g |

$2771.0 | 2023-09-20 | ||

| Enamine | EN300-1737441-1g |

4-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidin-2-one |

2228961-00-8 | 1g |

$1414.0 | 2023-09-20 | ||

| Enamine | EN300-1737441-0.1g |

4-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidin-2-one |

2228961-00-8 | 0.1g |

$1244.0 | 2023-09-20 | ||

| Enamine | EN300-1737441-5g |

4-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidin-2-one |

2228961-00-8 | 5g |

$4102.0 | 2023-09-20 | ||

| Enamine | EN300-1737441-10.0g |

4-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidin-2-one |

2228961-00-8 | 10g |

$6082.0 | 2023-06-04 | ||

| Enamine | EN300-1737441-1.0g |

4-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidin-2-one |

2228961-00-8 | 1g |

$1414.0 | 2023-06-04 | ||

| Enamine | EN300-1737441-0.25g |

4-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidin-2-one |

2228961-00-8 | 0.25g |

$1300.0 | 2023-09-20 |

4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

2228961-00-8 (4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one) 関連製品

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 42464-96-0(NNMTi)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬